3-Isothiocyanato-4-methylbenzoic acid

Descripción general

Descripción

3-Isothiocyanato-4-methylbenzoic acid is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their biological activity and are commonly found as degradation products of glucosinolates, which are secondary metabolites in plants, particularly those in the Brassicaceae family .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Isothiocyanato-4-methylbenzoic acid can be synthesized through various methods. One common method involves the reaction of 3-amino-4-methylbenzoic acid with tetramethylthiuram disulfide in dimethylformamide (DMF). This reaction yields 3-N,N-dimethylthioureido-4-methylbenzoic acid, which upon thermolysis or treatment with acidic reagents, eliminates dimethylamine to form this compound .

Industrial Production Methods: Industrial production of isothiocyanates often involves the use of amines and highly toxic reagents such as thiophosgene or carbon disulfide. more sustainable methods have been developed, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur. This method uses benign solvents and catalytic amounts of amine bases, making it a safer and more environmentally friendly approach .

Análisis De Reacciones Químicas

Types of Reactions: 3-Isothiocyanato-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.

Addition Reactions: It can react with hydrazine to form substituted thiosemicarbazides.

Common Reagents and Conditions:

Tetramethylthiuram disulfide in DMF: Used for the initial synthesis.

Hydrazine: Used for forming thiosemicarbazides.

Acidic Reagents: Used for thermolysis to eliminate dimethylamine.

Major Products:

3-N,N-dimethylthioureido-4-methylbenzoic acid: Intermediate product.

Substituted thiosemicarbazides: Formed from the reaction with hydrazine.

Aplicaciones Científicas De Investigación

3-Isothiocyanato-4-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-isothiocyanato-4-methylbenzoic acid involves its ability to act as an electrophile, reacting with nucleophiles such as proteins and DNA. This reactivity can lead to the modification of cellular components, which may contribute to its biological activities. For example, its antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and interfere with essential enzymes .

Comparación Con Compuestos Similares

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

Comparison: 3-Isothiocyanato-4-methylbenzoic acid is unique due to its specific structure, which includes a methyl group on the benzene ring. This structural feature can influence its reactivity and biological activity compared to other isothiocyanates. For instance, allyl isothiocyanate is known for its pungent flavor and antimicrobial properties, while benzyl isothiocyanate has been studied for its anticancer effects .

Actividad Biológica

3-Isothiocyanato-4-methylbenzoic acid (IMBA) is an organic compound belonging to the isothiocyanate family, characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, particularly in the context of cancer prevention and antimicrobial properties. This article reviews the biological activity of IMBA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

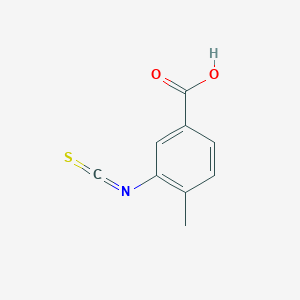

- Molecular Formula : C10H9N1O2S1

- Molecular Weight : 219.25 g/mol

- Structure : The compound features a benzoic acid moiety with an isothiocyanate group, which contributes to its reactivity and biological properties.

The biological activity of IMBA can be attributed to its electrophilic nature, allowing it to react with various nucleophiles, including proteins and nucleic acids. This reactivity may lead to:

- Modification of Cellular Components : IMBA can disrupt cellular processes by modifying proteins and DNA, potentially leading to apoptosis in cancer cells.

- Antimicrobial Effects : The compound's ability to disrupt bacterial cell membranes and interfere with essential enzymatic functions contributes to its antibacterial properties.

Anticancer Properties

Research has demonstrated that isothiocyanates exhibit significant anticancer activity. IMBA has been studied for its potential effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induces apoptosis |

| HeLa (Cervical) | 12.5 | Inhibits cell proliferation |

| A549 (Lung) | 20.0 | Promotes cell cycle arrest |

Studies indicate that IMBA induces apoptosis through intrinsic pathways, promoting mitochondrial dysfunction and subsequent caspase activation .

Antimicrobial Activity

IMBA has demonstrated broad-spectrum antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial mechanism is primarily attributed to the disruption of microbial cell membranes and inhibition of vital metabolic processes .

Study 1: Anticancer Efficacy

A study evaluated the effects of IMBA on MCF-7 breast cancer cells. Results showed that treatment with IMBA led to a dose-dependent decrease in cell viability and increased markers of apoptosis, such as cleaved caspase-3 and PARP .

Study 2: Antimicrobial Activity

In a comparative study assessing various isothiocyanates, IMBA was found to be effective against both Gram-positive and Gram-negative bacteria. The compound exhibited a significant reduction in bacterial load in infected murine models, suggesting its potential as a therapeutic agent against infections caused by resistant strains .

Propiedades

IUPAC Name |

3-isothiocyanato-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-6-2-3-7(9(11)12)4-8(6)10-5-13/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPODZMBNYZGYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.